4-(Hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide

Description

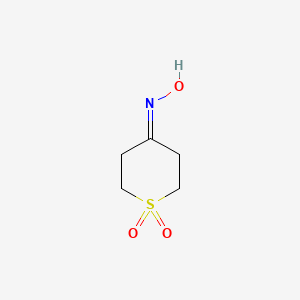

4-(Hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide is a sulfone derivative of tetrahydrothiopyran featuring a hydroxyimino (-NHOH) group at the 4-position of the heterocyclic ring. The thiopyran 1,1-dioxide core is characterized by a six-membered sulfur-containing ring with two sulfonyl oxygen atoms, conferring polarity and stability.

Structure

3D Structure

Properties

IUPAC Name |

N-(1,1-dioxothian-4-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c7-6-5-1-3-10(8,9)4-2-5/h7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHSBMADTKQVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide involves several steps. One common method includes the reaction of tetrahydrothiopyran-4-one with hydroxylamine under acidic conditions to form the hydroxyimino derivative. This intermediate is then oxidized to produce the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential as an antibiotic and β-lactamase inhibitor.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide involves the inhibition of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. By binding to the active site of these enzymes, the compound prevents the hydrolysis of β-lactam antibiotics, thereby restoring their efficacy.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Substituent Effects on Properties

- Amino vs. Hydroxyimino Groups: The amino group (-NH₂) in 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide enhances water solubility and nucleophilicity, making it suitable for coupling reactions . In contrast, the hydroxyimino group (-NHOH) may exhibit tautomerism (oxime ↔ nitroso), influencing redox behavior .

- Halogenation : The bromo derivative (4-Bromotetrahydro-2H-thiopyran 1,1-dioxide) serves as a precursor for Suzuki-Miyaura couplings due to the bromine leaving group .

- Salt Forms: Hydrochloride salts (e.g., 4-(Aminomethyl)-... hydrochloride) improve crystallinity and stability but require strict storage conditions (2–8°C under inert atmosphere) .

Biological Activity

4-(Hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antiviral properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique hydroxyimino group attached to a tetrahydrothiopyran backbone. The molecular formula is , which contributes to its distinct chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 150.20 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that derivatives of tetrahydro-2H-thiopyran compounds exhibit significant antimicrobial activity. A study highlighted the synthesis of various tetrahydrothiopyran derivatives, including 4-(hydroxyimino) variants, which were evaluated for their efficacy against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against herpesviruses. A patent noted that certain tetrahydro-2H-thiopyran derivatives demonstrated strong anti-varicella zoster virus (VZV) activity with effective concentrations (EC50) ranging from 0.033 µM to 0.100 µM . This suggests that the compound could be valuable in therapeutic applications targeting viral infections.

Case Studies

- Anti-Kinetoplastidal Activity : A study evaluated the in vitro activity of various thiopyran derivatives against Trypanosoma brucei and Leishmania species. The results indicated that some derivatives exhibited selective toxicity towards these pathogens while maintaining lower cytotoxicity towards human fibroblasts .

- Synthesis and Evaluation : The synthesis of sulfoxide and sulfone derivatives from tetrahydrothiopyran compounds was explored, revealing that these metabolites retained significant biological activity against various protozoan parasites .

Table 2: Summary of Biological Activities

| Biological Activity | Target Organisms | EC50 (µM) |

|---|---|---|

| Antimicrobial | Haemophilus influenzae | Not specified |

| Moraxella catarrhalis | Not specified | |

| Antiviral | VZV | 0.033 - 0.100 |

| Anti-Kinetoplastidal | Trypanosoma brucei, Leishmania | Not specified |

The proposed mechanism involves the metabolic activation of the compound leading to the formation of reactive intermediates that interact with cellular targets in pathogens. The presence of the hydroxyimino group is believed to enhance the reactivity of the compound, facilitating its biological effects.

Research Findings

- Synthesis Methodologies : Recent advancements in synthetic methodologies have allowed for more efficient production of thiopyran derivatives with enhanced biological profiles .

- Selectivity : The selectivity observed in biological assays indicates potential for targeted therapies with reduced side effects compared to conventional treatments.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide?

- Methodology : The compound is typically synthesized via oxidation of tetrahydro-4H-thiopyran-4-one. Hydrogen peroxide (H₂O₂) is the preferred oxidizing agent for forming the 1,1-dioxide moiety, while sodium periodate (NaIO₄) can generate the 1-oxide intermediate. Reactions are conducted in polar solvents (e.g., methanol) under reflux conditions. Post-synthesis purification involves recrystallization or column chromatography .

- Key Data : Yield optimization requires precise stoichiometric control of H₂O₂ (1.5–2.0 equivalents) and monitoring reaction progress via TLC or HPLC .

Q. How can researchers confirm the identity and purity of this compound given limited analytical data from suppliers?

- Methodology : Use a combination of spectral techniques:

- ¹H/¹³C NMR : Characteristic peaks include δ ~3.50 ppm (CH₂SO₂) and δ ~185 ppm (C=O) .

- IR Spectroscopy : Confirm SO₂ (1318–1125 cm⁻¹) and C=O (1659–1660 cm⁻¹) stretches .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 150.20 for [M+H]⁺) validate molecular weight .

Advanced Research Questions

Q. What strategies mitigate low yields in the functionalization of the 4-position of thiopyran 1,1-dioxide derivatives?

- Methodology :

- Nitration : Use potassium amide and amyl nitrate in anhydrous THF to introduce nitro groups at the 4-position. Yields (~17%) can be improved by optimizing reaction time and temperature .

- Condensation Reactions : React with aldehydes (e.g., p-anisaldehyde) under acidic catalysis to form bis-arylidene derivatives. Solvent choice (e.g., ethanol vs. DMF) impacts regioselectivity .

- Data Contradictions : Discrepancies in reported melting points (e.g., 136–138.5°C vs. 175–177°C for derivatives) may arise from polymorphic variations or impurities; DSC analysis is recommended .

Q. How can computational modeling predict the acidic properties and reactivity of this compound?

- Methodology :

- Quantum Chemical Calculations : Apply the REVPBE0 method to calculate Gibbs free energy changes for deprotonation. Focus on the hydroxyimino group’s acidity (pKa ~8–10) and its impact on nucleophilic reactivity .

- Reactivity Prediction : Use density functional theory (DFT) to model transition states for reactions like Michael additions or sulfonamide formation .

- Validation : Compare computed IR spectra (e.g., SO₂ symmetric/asymmetric stretches) with experimental data to refine models .

Q. What experimental approaches resolve contradictions in reported spectral data for thiopyran 1,1-dioxide derivatives?

- Methodology :

- Dynamic NMR : Resolve conformational ambiguities (e.g., chair vs. boat ring structures) by analyzing temperature-dependent splitting of CH₂SO₂ signals .

- Isotopic Labeling : Use deuterated solvents or ¹³C-enriched reagents to assign overlapping peaks in crowded spectra .

- Case Study : Discrepancies in ¹H NMR δ values for CHN groups (e.g., δ 6.20 vs. δ 7.97) were resolved by identifying solvent-induced shifts in DMSO vs. CDCl₃ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.